molecular formula C16H27NO4 B4776327 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B4776327
M. Wt: 297.39 g/mol
InChI Key: DEORFXSAFNFIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, also known as DBOH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood. However, it is known to inhibit the growth of certain microorganisms by disrupting their cell wall synthesis. 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has also been found to interact with various enzymes and proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid in lab experiments is its broad spectrum of biological activities, making it a versatile compound for various applications. However, one of the limitations of using 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid. One area of interest is the synthesis of new derivatives of 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid with improved biological activities and solubility. Another area of interest is the investigation of the mechanism of action of 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, which could lead to the development of new drugs and therapies. Additionally, the use of 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid in materials science and nanotechnology is an area of growing interest, with potential applications in the development of new materials for electronic and biomedical applications.

Scientific Research Applications

3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and materials science. It has been found to exhibit a range of biological activities, such as antibacterial, antifungal, and antiviral properties. 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has also been investigated for its potential use as a building block for the synthesis of new drugs and materials.

properties

IUPAC Name

3-(dibutylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-3-5-9-17(10-6-4-2)15(18)13-11-7-8-12(21-11)14(13)16(19)20/h11-14H,3-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEORFXSAFNFIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1C2CCC(C1C(=O)O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dibutylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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